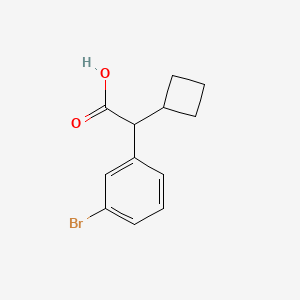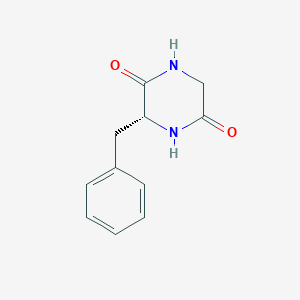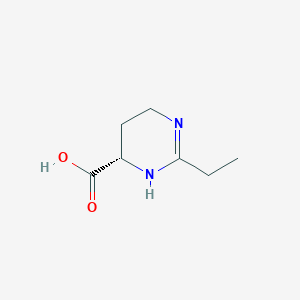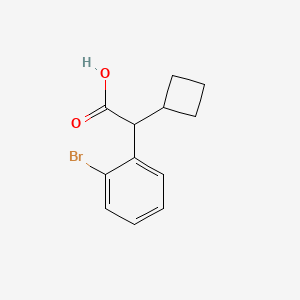
2-(3-bromophenyl)-2-cyclobutylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-2-cyclobutylacetic acid, also known as 3-Bromo-2-cyclobutylacetic acid (3-B2CBA), is an organic compound that is used in a variety of scientific applications. It is a colorless solid with a melting point of approximately 120-122°C. 3-B2CBA is a versatile compound that is used in a range of scientific research and laboratory experiments.
科学的研究の応用
3-B2CBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in homogeneous catalysis, and as a ligand in coordination chemistry. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrazines. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 3-B2CBA is not well understood. However, it is believed to act as a Lewis acid, which can interact with Lewis bases to form complexes. It can also act as an electrophile, which can react with nucleophiles to form covalent bonds. In addition, 3-B2CBA can act as a Brønsted acid, which can donate protons to react with Brønsted bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B2CBA have not been studied extensively. However, it is believed to have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also believed to have a range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects.
実験室実験の利点と制限
The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. Its low cost makes it an attractive choice for researchers on a budget. Its high reactivity allows it to be used in a wide range of reactions, including those involving nucleophiles, electrophiles, and Lewis acids. Finally, its availability in a variety of forms makes it convenient for researchers to use in their experiments.
The main limitation of 3-B2CBA is its potential toxicity. It is known to be toxic in high concentrations, and care should be taken when handling it in the laboratory. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
The future directions for 3-B2CBA are numerous. It has potential applications in the fields of drug discovery, materials science, and biochemistry. In drug discovery, it could be used to synthesize new drugs with novel mechanisms of action. In materials science, it could be used to create new polymers and other materials with unique properties. In biochemistry, it could be used to study the mechanism of action of various biological molecules. In addition, it could be used to create new catalysts for chemical reactions.
Conclusion
In conclusion, 3-B2CBA is a versatile compound that is used in a variety of scientific research and laboratory experiments. It has a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of 3-B2CBA is its potential toxicity. The future directions for 3-B2CBA are numerous, and it has potential applications in the fields of drug discovery, materials science, and biochemistry.
合成法
3-B2CBA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic acid in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic acid ester, which can then be hydrolyzed to the desired compound. Another method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic anhydride in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic anhydride, which can then be hydrolyzed to the desired compound.
特性
IUPAC Name |
2-(3-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-2-5-9(7-10)11(12(14)15)8-3-1-4-8/h2,5-8,11H,1,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGHUWKJUUPJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)

![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)

![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

